Product packaging for Coelichelin(Cat. No.:)

Coelichelin

Cat. No.: B1225944
M. Wt: 565.6 g/mol
InChI Key: ZPJLQAOTGYKOBJ-OVYGPGRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coelichelin is a non-ribosomal peptide siderophore belonging to the hydroxamate class, originally identified and isolated from Streptomyces coelicolor . This tetrapeptide functions as a high-affinity iron chelator, secreted by microorganisms under iron-deficient conditions to scavenge ferric iron (Fe³⁺) . Its primary research value lies in the study of bacterial iron acquisition and metabolism, a critical pathway for microbial survival and pathogenesis . The discovery of this compound was a landmark achievement in genome mining, as its structure was predicted based on bioinformatic analysis of a non-ribosomal peptide synthetase (NRPS) gene cluster before its physical isolation . The this compound biosynthetic system is particularly intriguing to researchers because it involves a trimodular NRPS (CchH) that assembles a tetrapeptide product, indicating iterative use of its domains and raising unique mechanistic questions . Beyond its role in iron acquisition for its native producer, research shows that this compound can be utilized as an iron source by other bacteria, such as Pseudomonas aeruginosa , acting as a "xenosiderophore" . Furthermore, recent studies highlight its ecological role in microbial competition, where it can sensitize competitor bacteria to viral infection by disrupting their iron-regulated processes . This compound, and synthetic derivatives like acetyl this compound, also show significant potential as tools for probing metal acquisition pathways and as potential "Trojan horse" conjugates for targeted antimicrobial delivery . This compound is offered for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H39N7O11 B1225944 Coelichelin

Properties

Molecular Formula

C21H39N7O11

Molecular Weight

565.6 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-5-[[(2R,3R)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-3-hydroxybutanoyl]-hydroxyamino]pentanoic acid

InChI

InChI=1S/C21H39N7O11/c1-13(31)17(25-19(33)15(23)6-3-9-27(38)12-30)20(34)28(39)10-4-7-16(21(35)36)24-18(32)14(22)5-2-8-26(37)11-29/h11-17,31,37-39H,2-10,22-23H2,1H3,(H,24,32)(H,25,33)(H,35,36)/t13-,14-,15-,16+,17-/m1/s1

InChI Key

ZPJLQAOTGYKOBJ-OVYGPGRDSA-N

SMILES

CC(C(C(=O)N(CCCC(C(=O)O)NC(=O)C(CCCN(C=O)O)N)O)NC(=O)C(CCCN(C=O)O)N)O

Isomeric SMILES

C[C@H]([C@H](C(=O)N(CCC[C@@H](C(=O)O)NC(=O)[C@@H](CCCN(C=O)O)N)O)NC(=O)[C@@H](CCCN(C=O)O)N)O

Canonical SMILES

CC(C(C(=O)N(CCCC(C(=O)O)NC(=O)C(CCCN(C=O)O)N)O)NC(=O)C(CCCN(C=O)O)N)O

Synonyms

coelichelin

Origin of Product

United States

Producing Microorganisms and Ecological Niches

Identification and Characterization of Streptomyces Species as Primary Producers

The principal producers of Coelichelin are members of the genus Streptomyces, a group of Gram-positive bacteria renowned for their complex life cycle and prolific production of a wide array of secondary metabolites. The identification and characterization of these bacteria as this compound producers have been primarily achieved through a combination of genome mining and analytical chemistry techniques.

Key Streptomyces species identified as this compound producers include:

Streptomyces coelicolor A3(2): This is the model organism in which this compound and its biosynthetic gene cluster were first discovered. nih.gov As a well-studied bacterium, the genetic and metabolic pathways of S. coelicolor have been extensively investigated, leading to the initial identification of the genes responsible for this compound synthesis. oup.com This species is also known to produce other siderophores, such as desferrioxamines, suggesting a sophisticated iron acquisition strategy. oup.com

Streptomyces sp. ICC1 and ICC4: Isolated from the unique environment of the Iron Curtain Cave in Chilliwack, British Columbia, Canada, these strains were identified as this compound producers through whole-genome sequencing. researchgate.net Their genomes were found to harbor a biosynthetic gene cluster with 100% similarity to that of S. coelicolor, confirming their capacity for this compound synthesis. researchgate.net

Streptomyces ambofaciens ATCC 23877: This species, known for its production of the antibiotic spiramycin, has also been shown to produce this compound. nih.gov Genome mining of S. ambofaciens revealed the presence of the this compound biosynthetic gene cluster, and subsequent chemical analysis confirmed its production. nih.gov

Streptomyces tendae: This species is another confirmed producer of this compound. Its identification as a producer further broadens the known distribution of this siderophore among the Streptomyces genus.

The characterization of these species as this compound producers typically involves predicting the production of the compound based on the presence of its biosynthetic gene cluster in the genome. This is then experimentally verified by culturing the bacteria under specific conditions, often iron-limitation, and analyzing the culture extracts using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect the presence of this compound. researchgate.net

Producing MicroorganismKey Characteristics/Discovery Context
Streptomyces coelicolor A3(2)Model organism; first species in which this compound and its biosynthetic gene cluster were identified. nih.gov
Streptomyces sp. ICC1 and ICC4Isolated from a cave environment; possess a this compound biosynthetic gene cluster identical to that of S. coelicolor. researchgate.net
Streptomyces ambofaciens ATCC 23877Known antibiotic producer; confirmed to also produce this compound through genome mining and chemical analysis. nih.gov
Streptomyces tendaeAnother confirmed producer, indicating a wider distribution of this compound production within the Streptomyces genus.

Distribution and Presence of this compound Biosynthetic Gene Clusters in Microbial Genomes

The genetic blueprint for this compound synthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the cch cluster. The analysis of microbial genomes has been pivotal in understanding the distribution and conservation of this gene cluster.

The this compound BGC in Streptomyces coelicolor A3(2) spans approximately 29 kilobases and comprises a set of genes responsible for the biosynthesis, transport, and regulation of this compound. oup.comoup.com Comparative genomic analyses have revealed that this gene cluster is conserved, often with a high degree of similarity, in other this compound-producing Streptomyces species. researchgate.netmdpi.com For instance, the cch cluster in Streptomyces sp. ICC1 and ICC4 shows 100% similarity to that of S. coelicolor. researchgate.net This high level of conservation suggests a common evolutionary origin and a sustained functional importance of this compound for these bacteria.

While the this compound BGC is predominantly found in Streptomyces, the increasing number of sequenced microbial genomes may reveal its presence in other bacterial genera in the future. The distribution of this BGC across diverse environments, from soil to caves, underscores the widespread importance of efficient iron acquisition for bacterial survival and competitiveness.

GenePutative Function in this compound Biosynthesis
cchAL-5-hydroxyornithine 5-formyl transferase. oup.comoup.com
cchBL-ornithine 5-monooxygenase. oup.comoup.com
cchC, cchD, cchE, cchF, cchG, cchIHomologous to siderophore-binding lipoproteins or siderophore ABC transporters. oup.comoup.com
cchHNon-ribosomal peptide synthetase (NRPS). oup.comoup.comresearchgate.net
Other genes in the clusterBelieved to be involved in the regulation of this compound synthesis and the recovery of iron from the siderophore inside the cell. oup.comoup.com

Environmental and Ecological Factors Influencing this compound Production

The production of this compound is tightly regulated by various environmental and ecological cues, with iron availability being the most critical factor. In iron-replete conditions, the synthesis of this compound is repressed to conserve energy and resources. Conversely, under iron-limiting conditions, which are common in many natural environments, the production of this compound is significantly upregulated to facilitate iron uptake. nih.gov This regulation is often controlled by iron-dependent transcriptional regulators that sense intracellular iron levels and modulate the expression of the cch gene cluster. nih.gov

Beyond iron availability, microbial interactions within complex communities can also influence this compound production. In a competitive microbial environment, the ability to efficiently sequester iron is a significant advantage. The production of this compound can be a key strategy for Streptomyces to outcompete other microorganisms for this essential nutrient. elifesciences.orgresearchgate.net Research has shown that in co-culture with other bacteria, such as Myxococcus xanthus, Streptomyces coelicolor can experience iron-restricted conditions, leading to the enhanced production of its siderophores, including this compound. oup.com This highlights the ecological role of this compound in mediating competitive interactions and shaping the structure of microbial communities.

The production of this compound is therefore not only a response to the abiotic environment but also a dynamic trait that is influenced by the biotic interactions within the microbial ecosystem.

Biosynthetic Pathway Elucidation and Genetic Regulation

Non-Ribosomal Peptide Synthetase (NRPS) Machinery and Architectural Uniqueness

The core peptide backbone of coelichelin is assembled by an unconventional NRPS system. researchgate.net This machinery deviates from the canonical NRPS assembly-line logic, presenting unique architectural features that have been a subject of significant scientific inquiry. nih.gov

The central enzyme in this compound assembly is CchH, a large 390 kDa protein encoded by the cchH gene. oup.comnih.gov CchH is a trimodular NRPS, meaning it is organized into three distinct modules. oup.comnih.gov Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The discovery of this compound was a landmark example of genome mining, where the structure of the natural product was successfully predicted by analyzing the substrate specificity of the CchH enzyme's domains before the compound itself was isolated. nih.govnih.gov This trimodular architecture is particularly noteworthy because this compound is a tetrapeptide, which raises questions about how a three-module enzyme can synthesize a four-amino-acid product. nih.gov

The CchH synthetase is a multidomain enzyme, comprising a total of ten domains organized within its three modules. oup.com The specific function and organization of these domains dictate the structure of the final peptide.

Table 1: Domain Organization of the CchH NRPS

Domain Type Abbreviation Quantity Function
Adenylation Domain A 3 Selects and activates a specific amino acid via adenylation using ATP.
Peptidyl Carrier Protein PCP 3 Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
Condensation Domain C 2 Catalyzes peptide bond formation between amino acids on adjacent PCP domains.

The substrate selectivity of the NRPS is determined by the Adenylation (A) domains. duke.edu By aligning the sequences of the CchH A-domains with those of known specificity, researchers predicted the specific amino acids that are incorporated. oup.com This bioinformatic analysis was crucial in predicting the this compound structure, demonstrating the power of computational methods in natural product discovery. oup.comnih.gov The arrangement of C, A, PCP, and E domains within the three modules is predicted to assemble a D-D-L-tripeptide intermediate. oup.com

A striking feature of the CchH synthetase is the absence of a C-terminal Thioesterase (TE) domain. oup.comnih.gov In canonical NRPS systems, the TE domain is responsible for cleaving the fully assembled peptide from the enzyme, often catalyzing its cyclization or release as a linear acid. nih.govnih.govresearchgate.net The lack of a TE domain in CchH is highly unusual and suggests a novel mechanism for peptide release and termination. oup.com It is proposed that another enzyme within the gene cluster, CchJ, which shows homology to enterobactin (B1671361) esterase, is required for this compound biosynthesis. nih.gov This suggests CchJ may be involved in the final cleavage or assembly step, compensating for the missing TE domain and contributing to the formation of the final tetrapeptide structure from the trimodular synthetase. nih.gov

Enzymatic Steps and Key Biotransformations

The synthesis of this compound involves more than the NRPS machinery; it also requires crucial tailoring enzymes that synthesize the non-proteinogenic residues essential for its iron-chelating function. oup.comrsc.org These biotransformations occur prior to incorporation into the peptide backbone.

The formation of the hydroxamate groups in this compound begins with the hydroxylation of L-ornithine. This reaction is catalyzed by CchB, an L-ornithine 5-monooxygenase encoded by the cchB gene. oup.comrsc.org CchB is a flavin-dependent monooxygenase (FMO), a class of enzymes known to catalyze a wide variety of redox reactions, including hydroxylation. rsc.orgnih.govnsf.gov

The CchB-mediated reaction utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor, along with nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADPH) and molecular oxygen. rsc.org The enzyme hydroxylates the δ-amino group of L-ornithine to produce N⁵-hydroxyornithine. rsc.org This hydroxylation is believed to be the initial step in the this compound biosynthetic pathway, preparing the modified amino acid for subsequent steps. rsc.org

Table 2: Key Enzymes in this compound Biotransformation

Enzyme Gene Class Substrate Product Function
CchB cchB FAD-dependent monooxygenase L-ornithine N⁵-hydroxyornithine Hydroxylation

Following hydroxylation, a subsequent formylation step occurs to produce the second non-proteinogenic residue. This transformation is catalyzed by the enzyme CchA, encoded by the cchA gene. oup.com CchA is a putative L-5-hydroxyornithine 5-formyl transferase. oup.com This enzyme transfers a formyl group to the newly created hydroxylamino group of N⁵-hydroxyornithine, yielding N⁵-formyl-N⁵-hydroxyornithine. rsc.orgnih.gov Both N⁵-hydroxyornithine and N⁵-formyl-N⁵-hydroxyornithine are then recognized and activated by the A-domains of the CchH NRPS for incorporation into the final this compound structure.

Genetic Organization and Regulatory Mechanisms of the cch Cluster

The genetic blueprint for this compound biosynthesis is located in a dedicated biosynthetic gene cluster (BGC) within the Streptomyces coelicolor genome. oup.comnih.gov This cluster, designated cch, was identified through genome mining and spans approximately 29 kilobases (kb). oup.comoup.com It comprises 15 distinct genes, labeled cchA through cchO. oup.comoup.com Analysis of this BGC (MIBiG accession: BGC0000325) reveals a complete system for the production, modification, transport, and regulation of the siderophore. secondarymetabolites.org

The core of the biosynthetic machinery is the NRPS enzyme encoded by cchH. oup.com Several other genes in the cluster are responsible for generating the non-proteinogenic amino acid precursors. For instance, cchA and cchB are predicted to encode a formyltransferase and a monooxygenase, respectively, which work in concert to convert L-ornithine into the L-5-hydroxy-5-formylornithine and L-5-hydroxyornithine residues that are incorporated into the final this compound structure. oup.comoup.comresearchgate.net

A significant portion of the cluster is dedicated to transport functions, underscoring this compound's role as an extracellular siderophore. The genes cchC, cchD, cchE, and cchF encode components of a ferric-siderophore uptake system, including a lipoprotein receptor (CchF), two permeases (CchC, CchD), and an ATPase (CchE). researchgate.net Additionally, cchG and cchI are believed to encode ABC exporters responsible for secreting the iron-free siderophore out of the cell. researchgate.net The functions of the genes within the cch cluster are summarized in the table below.

GenePutative Function
cchA L-5-hydroxyornithine 5-formyl transferase
cchB L-ornithine 5-monooxygenase
cchC Ferric-siderophore uptake permease
cchD Ferric-siderophore uptake permease
cchE Ferric-siderophore uptake ATPase
cchF Ferric-siderophore lipoprotein receptor
cchG ABC exporter (ATPase/permease)
cchH Non-ribosomal peptide synthetase (NRPS)
cchI ABC exporter (ATPase/permease)
cchJ Unknown function, involved in NRPS system
cchK MbtH-like protein
cchL Unknown function
cchM Unknown function
cchN Unknown function
cchO Unknown function

As a siderophore, the production of this compound is tightly regulated by the availability of iron. frontiersin.org In high G+C Gram-positive bacteria like Streptomyces coelicolor, the expression of genes involved in iron acquisition is controlled by divalent metal-dependent regulatory proteins (DmdR). nih.gov S. coelicolor possesses two such regulators, DmdR1 and DmdR2. nih.gov

These proteins act as repressors, binding to specific 19-nucleotide DNA sequences known as "iron boxes" located in the promoter regions of their target genes. nih.govnih.gov This binding occurs in the presence of ferrous iron (Fe²⁺), effectively shutting down the transcription of genes for siderophore biosynthesis and uptake when iron is plentiful. nih.gov Conversely, under iron-deficient conditions, Fe²⁺ dissociates from the DmdR proteins, causing the repressors to detach from the DNA and allowing transcription to proceed. nih.govresearchgate.net A genomic search in S. coelicolor has identified at least ten iron boxes, most of which are associated with putative siderophore biosynthetic genes. nih.govnih.gov The cch gene cluster is among the pathways presumed to be controlled by this DmdR-mediated regulatory circuit, ensuring that this compound is only produced when the bacterium is experiencing iron starvation. researchgate.net

The biosynthesis of many non-ribosomal peptides requires the involvement of small, conserved proteins known as MbtH-like proteins. researchgate.net The cch gene cluster contains such a gene, cchK. researchgate.net MbtH-like proteins are thought to function as chaperones or adaptors, interacting with the adenylation (A) domains of NRPS enzymes to ensure their proper folding, stability, and catalytic activity. researchgate.net The A-domain is responsible for selecting and activating the correct amino acid substrate, making its proper function essential for the synthesis of the correct peptide product.

In S. coelicolor, there are two MbtH-like proteins: CchK, encoded within the this compound cluster, and CdaX, encoded within the biosynthetic gene cluster for the calcium-dependent antibiotic (CDA). researchgate.net Studies have shown that while the deletion of cchK alone reduces this compound production, it does not eliminate it. researchgate.net This suggests a degree of functional redundancy and interplay between these proteins.

The functional redundancy of MbtH-like proteins provides a direct mechanism for cross-talk between different secondary metabolite pathways. researchgate.net Research has demonstrated that CchK and CdaX can functionally complement each other. researchgate.net For instance, the production of this compound, which is diminished in a cchK deletion mutant, can be restored by the presence of CdaX. Conversely, CchK can support the biosynthesis of CDA in the absence of CdaX. researchgate.net

This interplay indicates a sophisticated regulatory network where the biosynthetic machinery of one pathway can be influenced by components from another. While the deletion of either cchK or cdaX individually leads to a reduction in the respective secondary metabolite, the deletion of both genes completely abolishes the production of both this compound and CDA. researchgate.net This highlights the essential, albeit interchangeable, role of these MbtH-like proteins in enabling the function of their respective NRPS assembly lines and constitutes a clear example of metabolic cross-talk at the biosynthetic level.

Mechanisms of Biological Functionality

Ferric Iron Chelation and Coordination Chemistry

Coelichelin, a tetrapeptide siderophore produced by Streptomyces coelicolor, is a high-affinity ferric iron chelator. nih.gov Its primary biological role is to sequester Fe(III) from the environment for microbial uptake. smolecule.com The structure of this compound is that of a trishydroxamate tetrapeptide, which allows for the formation of a stable, hexacoordinate, octahedral complex with a single ferric iron ion. nih.govresearchgate.net

This compound demonstrates a high affinity for ferric iron (Fe³⁺), a crucial characteristic for its function as a siderophore in iron-limited environments. nih.govsmolecule.com This binding is facilitated by its three hydroxamate groups, which act as bidentate ligands, coordinating the iron atom. The affinity of this compound for ferric iron has been evaluated using the chrome azurol S (CAS) assay, a standard method for detecting iron-binding capabilities. researchgate.net In these assays, this compound shows strong iron chelation, although slightly less than the commercial siderophore desferrioxamine (DFO). nih.govresearchgate.net

Competitive binding assays can help quantify metal affinity. Besides iron, this compound can form stable complexes with other trivalent metal ions like gallium(III), which has been used to aid in its characterization by mass spectrometry and NMR spectroscopy. nih.gov

Table 1: Comparative Iron Chelation Activity (CAS Assay) This table summarizes the relative iron-binding activity of this compound and its derivatives compared to a standard siderophore, as measured by the decrease in absorbance at 630 nm in a CAS assay. A larger decrease indicates stronger chelation.

CompoundRelative Iron-Binding ActivitySource
Desferrioxamine (DFO)High (Positive Control) nih.gov, researchgate.net
This compound High nih.gov, researchgate.net
Acetyl this compoundHigh nih.gov, researchgate.net
N-Boc-protected this compoundModerate-High nih.gov, researchgate.net
N,O-protected this compoundInactive nih.gov, researchgate.net

The binding of a metal ion induces significant conformational changes in the flexible this compound molecule. nih.govmdpi.com In its unbound (apo) state, the tetrapeptide backbone has considerable conformational freedom. Upon encountering ferric iron, the three hydroxamate groups, which are distributed along the peptide structure, orient themselves to encircle the metal ion. nih.gov This coordination results in the formation of a stable, hexacoordinate octahedral complex. nih.govresearchgate.net

This structural rearrangement is critical for the biological function of the siderophore. The resulting ferri-coelichelin complex presents a specific three-dimensional shape that is recognizable by dedicated bacterial cell surface receptors. nih.gov The transition from a flexible, unbound state to a more rigid, metal-bound conformation is a common feature of siderophore-metal interactions, ensuring a stable complex for transport and preventing the loss of the scavenged iron. frontiersin.orghuji.ac.il While detailed structural studies like X-ray crystallography of the ferri-coelichelin complex are not widely available, the proposed octahedral geometry is consistent with the known coordination chemistry of hydroxamate-based siderophores. nih.gov

Microbial Iron Acquisition Systems and Transport Mechanisms

Bacteria that utilize this compound have evolved sophisticated transport systems to recognize and internalize the ferri-coelichelin complex. These systems are typically expressed under conditions of iron starvation. nih.govpsu.edu

While Streptomyces coelicolor produces this compound for its own use, other bacteria can hijack this siderophore in a process known as "siderophore piracy". nih.govasm.org A prime example is the opportunistic pathogen Pseudomonas aeruginosa, which does not synthesize this compound but can efficiently utilize it as an iron source. nih.govresearchgate.net This uptake is mediated by a specific outer membrane receptor. nih.gov

Research has identified the TonB-dependent receptor FoxA as the likely facilitator of ferri-coelichelin uptake in Pseudomonas species. nih.govasm.org The FoxA receptor in other pseudomonads has been linked to the piracy of both ferrioxamine and this compound. nih.govresearchgate.net The expression of the foxA gene is induced in the presence of Streptomyces siderophores under iron-limiting conditions. asm.org Once the ferri-coelichelin complex binds to FoxA at the cell surface, it is actively transported across the outer membrane into the periplasm, a process that requires energy transduced by the TonB-ExbB-ExbD complex. From there, it is further transported into the cytoplasm via an ABC transporter system. psu.edu

The ability of P. aeruginosa to utilize not only this compound but also structurally modified analogs, such as N-Boc-protected derivatives, highlights the flexibility of the FoxA receptor system. nih.govresearchgate.net

For the producing organism, Streptomyces coelicolor, this compound is a critical component of its iron acquisition machinery, particularly in iron-depleted environments. nih.govpsu.edu Iron is essential for numerous cellular processes, and its scarcity can be a major limiting factor for bacterial growth and metabolism. researchgate.net In response to iron deficiency, S. coelicolor upregulates the expression of the cch gene cluster, which directs the biosynthesis of this compound via a non-ribosomal peptide synthetase (NRPS) pathway. nih.govmicrobiologyresearch.org

The secreted apo-coelichelin scavenges ferric iron from the surroundings, and the resulting ferri-coelichelin complex is then recognized by a specific uptake system in S. coelicolor. psu.edumicrobiologyresearch.org Studies using mutant strains of S. coelicolor unable to produce this compound have demonstrated that this siderophore, along with the desferrioxamine siderophores also produced by the organism, is required for growth under defined iron-limited conditions. microbiologyresearch.orgmicrobiologyresearch.org This indicates that siderophore-mediated iron uptake is an essential physiological strategy for the bacterium's survival and competitiveness. microbiologyresearch.org S. coelicolor possesses distinct uptake systems with selectivity for this compound and desferrioxamine E, as well as a third system with broad specificity for various tris-hydroxamate siderophores. psu.edumicrobiologyresearch.org

Table 2: Growth Promotion of P. aeruginosa by this compound and Analogs This table shows the ability of different forms of this compound to support the growth of a siderophore-deficient strain of P. aeruginosa under iron-restricted conditions, demonstrating its role as an iron delivery vehicle.

Compound ProvidedGrowth PromotionSignificanceSource
This compound (Holo-form) StrongServes as an effective iron source. nih.gov, researchgate.net
Acetyl this compound (Holo-form) Very StrongPromoted growth to the greatest extent in the assay. nih.gov, researchgate.net
N-Boc-protected Congeners (Holo-form) Moderate-StrongShows that the receptor system tolerates modification. nih.gov, researchgate.net
Free Ferric Chloride MinimalIndicates the need for a siderophore delivery system. nih.gov, researchgate.net
Apo-forms (Iron-free) Minimal/NoneConfirms that iron is the growth-limiting nutrient being supplied. nih.gov, researchgate.net

Interspecies Microbial Interactions and Ecological Impact

The production and utilization of siderophores like this compound are key factors in shaping microbial communities and mediating interspecies interactions. scielo.brnih.govfrontiersin.org These interactions can be cooperative or competitive. researchgate.net The ability of Pseudomonas fluorescens and P. aeruginosa to pirate this compound is a clear example of a competitive interaction, where these bacteria exploit a public good produced by Streptomyces to gain a fitness advantage in the race for limited iron. asm.orgresearchgate.net This piracy can reduce the fitness of the producer by decreasing the amount of iron it can acquire for itself. asm.org

Interspecies competition for iron can also trigger other responses. For example, in co-cultures of Streptomyces coelicolor and Myxococcus xanthus, the latter produces a siderophore (myxochelin) that is a stronger iron chelator. nih.gov This intense competition for iron can induce S. coelicolor to produce antibiotics like actinorhodin, suggesting that siderophore-mediated interactions are linked to other competitive behaviors like chemical warfare. nih.gov

Furthermore, interactions between different Streptomyces species can lead to the production of unique metabolite profiles, including various siderophores like coelichelins and acyl-desferrioxamines. scielo.br This indicates that the chemical dialogue between microbes is complex and highly specific to the interacting partners, with siderophores playing a central role in defining the ecological landscape. scielo.brnih.gov

Modulation of Microbial Competition and Community Dynamics

This compound, a siderophore produced by Streptomyces species, plays a significant role in mediating microbial competition, primarily through the mechanism of iron sequestration. In environments with limited iron availability, such as soil, microbes are in constant competition for this essential nutrient. contagionlive.com By producing and secreting this compound, Streptomyces effectively chelates ferric iron (Fe³⁺) from the environment, making it unavailable to competing bacteria that lack the specific receptors to internalize the this compound-iron complex. wur.nl

This competitive strategy has been demonstrated in laboratory settings, where Streptomyces sp. gains a fitness advantage over its competitor, Bacillus subtilis. contagionlive.comatlasidp.com The production of this compound allows the Streptomyces to outcompete B. subtilis for iron, thereby inhibiting the growth and proliferation of the competitor. This interaction is a clear example of how secondary metabolites shape the dynamics of bacterial populations in complex environments. atlasidp.com Researchers hypothesize that this mechanism is not confined to the laboratory and that this compound and similar molecules likely shape microbial communities in natural settings like soil and the human gut by promoting the lysis of sensitized bacteria and allowing other microorganisms to flourish. contagionlive.comatlasidp.com This modulation of community structure is a fundamental aspect of microbial ecology. dntb.gov.uausu.edunih.gov

Sensitization of Competitor Bacteria to Bacteriophage Infection

A novel and significant biological function of this compound is its ability to "weaponize" bacteriophages against competing bacteria. Research has revealed that by sequestering iron, this compound sensitizes Bacillus subtilis to infection by a range of lytic phages. contagionlive.com This synergy between a natural product and viral pathogens represents a previously underexplored layer of microbial competition. atlasidp.com

The mechanism hinges on the physiological state of the competitor bacterium. By depriving B. subtilis of iron, this compound indirectly alters its cellular processes, making it a more vulnerable target for phage predation. contagionlive.com This effect has been observed with several different bacteriophages, demonstrating the broad applicability of this sensitization strategy. atlasidp.com The discovery opens new perspectives on the complex interplay between bacteria and viruses in microbial ecosystems, suggesting that secondary metabolites can act as key mediators in these interactions. atlasidp.com

Phage NameTarget BacteriumEffect of this compoundReference
SPO1Bacillus subtilisSensitizes to infection contagionlive.com, atlasidp.com
SP10Bacillus subtilisSensitizes to infection contagionlive.com, atlasidp.com
SP50Bacillus subtilisSensitizes to infection contagionlive.com, atlasidp.com
Goe2Bacillus subtilisSensitizes to infection contagionlive.com, atlasidp.com

Impact on Bacterial Stress Responses (e.g., Inhibition of Sporulation)

The sensitization of Bacillus subtilis to phage infection by this compound is a direct consequence of its impact on the bacterium's stress response pathways, specifically the inhibition of sporulation. Sporulation is a crucial survival strategy for B. subtilis, allowing it to enter a dormant, protected state in response to nutrient limitation and other environmental stresses. contagionlive.comatlasidp.com

The key to this process is the master transcriptional regulator Spo0A. Activation of Spo0A initiates the transition from vegetative growth to the stationary phase and ultimately, sporulation. contagionlive.com This transition to a dormant state is a known defense mechanism against phage predation, as phages rely on the host's active metabolic machinery for replication. contagionlive.com

This compound disrupts this defensive maneuver by sequestering iron. Sufficient intracellular iron is a prerequisite for the activation of Spo0A in B. subtilis. contagionlive.com By chelating the available iron, this compound prevents the activation of Spo0A, effectively trapping B. subtilis in a vegetative, phage-susceptible growth state. contagionlive.comatlasidp.com This inhibition of a key bacterial stress response highlights a sophisticated ecological strategy where one microbe exploits the physiological vulnerabilities of another to gain a competitive advantage.

Role in Host-Microbe Interactions (Mechanistic Studies)

While direct mechanistic studies of this compound within a host organism are emerging, its function as a siderophore provides a framework for its role in host-microbe interactions, particularly in the context of pathogenic bacteria. frontiersin.org The ability of pathogenic bacteria to acquire iron from a host is a critical factor for virulence, as hosts employ "nutritional immunity" by sequestering iron to limit microbial growth. frontiersin.orgnih.gov

This compound has been utilized as a molecular probe to investigate iron acquisition mechanisms in the opportunistic human pathogen Pseudomonas aeruginosa. nih.govnih.gov Studies have shown that P. aeruginosa, which produces its own siderophores (pyoverdine and pyochelin), can also utilize this compound produced by other microbes, a phenomenon known as siderophore piracy. nih.govfrontiersin.org A siderophore-deficient strain of P. aeruginosa was shown to be able to use the iron-coelichelin complex to support its growth under iron-restricted conditions. nih.govresearchgate.net This uptake is mediated by specific outer membrane receptors, such as FoxA, which recognizes the ferric-coelichelin complex.

These findings are significant because they demonstrate that this compound can directly influence the iron-scavenging capabilities of a clinically relevant pathogen. nih.gov The ability to hijack xenosiderophores (siderophores from other species) like this compound can enhance the survival and virulence of P. aeruginosa during an infection. nih.govfrontiersin.org The total synthesis of this compound and its analogs provides valuable tools to further probe these host-pathogen interactions and metal acquisition pathways, potentially revealing sites on the molecule that could be modified for therapeutic purposes, such as developing antibiotic conjugates. nih.govnih.gov

Broader Metallophore Activity and Metal Selectivity Studies

This compound is primarily characterized as a high-affinity ferric iron (Fe³⁺) chelator, a function defined by its three hydroxamate groups that form a stable hexadentate octahedral complex with the metal ion. nih.gov Its strong affinity for iron was confirmed using the Chrome Azurol S (CAS) assay, a standard method for detecting siderophore activity. In these assays, this compound demonstrated significant iron-binding capability, comparable to the well-known siderophore desferrioxamine (DFO). researchgate.net

While its primary role is in iron acquisition, studies indicate that this compound possesses broader, though less potent, metallophore activity. mdpi.comunipa.it Like other hydroxamate-based siderophores, this compound can chelate a variety of other metal ions, including nickel (Ni), aluminum (Al), cadmium (Cd), copper (Cu), lead (Pb), and zinc (Zn). mdpi.comunipa.it However, the binding strength for these metals is reported to be lower than that for Fe³⁺. unipa.it

The ability to bind other metals is further evidenced by the use of gallium (Ga³⁺) in structural studies. Due to its similar ionic radius and charge to Fe³⁺, Ga³⁺ is often used as a diamagnetic probe for iron. The gallium(III)-coelichelin complex was prepared to aid in the structural characterization of the natural product by mass spectrometry and NMR spectroscopy. nih.gov Preliminary research suggests that this compound can chelate other physiologically relevant metals, and investigations into its precise metal selectivity are ongoing. nih.gov This broader chelating ability could have implications for its ecological role and potential applications in bioremediation or biotechnology. researchgate.net

Compound/DerivativeCAS Assay Result (Iron Binding)Reference
This compound (1) Active researchgate.net
Acetyl this compound (2) Active researchgate.net
Desferrioxamine (DFO) Active (Positive Control) researchgate.net
dd-Water (ddH₂O) Inactive (Negative Control) researchgate.net
Protected Derivatives Inactive researchgate.net, nih.gov

Chemical Synthesis and Analog Design for Research Probes

Strategies for Total Chemical Synthesis of Coelichelin

The first total synthesis of this compound was achieved through a highly convergent approach, a strategy that enhances efficiency by assembling the complex molecule from several independently synthesized fragments. frontiersin.orgnih.gov This method is advantageous for producing analogues, as each fragment can be modified independently before the final assembly.

Convergent Fragment Assembly Approaches

The synthesis of this compound, a tetrapeptide, was strategically designed around the coupling of key building blocks. nih.gov A core principle of this approach is the late-stage coupling of complex fragments, which minimizes the number of steps in the main synthetic sequence and facilitates purification.

D-ornithine derivative (6)

D-allo-threonine (7)

N-benzyloxy-L-ornithine (8)

The synthesis begins with the coupling of D-allo-threonine (7) and N-benzyloxy-L-ornithine (8). Following the removal of protecting groups, the resulting diamino intermediate is coupled with two equivalents of the D-ornithine derivative (6) to yield the protected this compound structure. A final global deprotection step then affords the natural product, this compound (1), and its analogue, acetyl this compound (2). nih.gov

Stereoselective Synthesis Methodologies

Maintaining the correct stereochemistry of the amino acid residues is paramount during the synthesis of this compound. The synthesis of the key building block, N-benzyloxy-L-ornithine (8), starts from commercially available L-pyroglutamic acid, ensuring the desired L-configuration at the alpha-carbon. nih.govacs.org The synthetic sequence involves several steps, including esterification, N-Boc protection, reduction, oxidation, and condensation with O-benzylhydroxylamine, followed by a final reduction to yield the desired fragment with its stereocenter intact. nih.gov The stereochemical integrity of the other amino acid fragments is similarly preserved through the use of appropriate chiral starting materials and stereocontrolled reactions.

Design and Synthesis of this compound Analogues and Derivatives

The development of a total synthesis for this compound has been instrumental in enabling the creation of various analogues and derivatives. nih.gov These modified structures are invaluable tools for probing the biological functions of the natural product.

Methodologies for Structural Modifications

The convergent synthetic route is particularly amenable to the creation of analogues. nih.gov By altering the structure of the individual fragments before they are coupled, a variety of this compound derivatives can be generated. For instance, the synthesis of acetyl this compound (2) was achieved alongside the total synthesis of the parent compound. nih.gov

Key modifications have included:

N-acetylation: The synthesis of acetyl this compound demonstrates that the terminal amino group can be modified. nih.gov

N-Boc-protection: The synthesis provided access to N-Boc-protected derivatives, which were also found to be active in biological assays. nih.gov This finding is significant as it highlights a site on the molecule that can be altered without abolishing its function, suggesting it as a potential point for conjugation to other molecules, such as antibiotics. nih.govresearchgate.net

Utility in Investigating Structure-Activity Relationships

The synthesis of this compound and its analogues has been crucial for understanding which parts of the molecule are essential for its function. nih.govrsc.org By comparing the activity of the natural product to its synthetic derivatives, researchers can determine the structure-activity relationship (SAR).

Studies using synthetic this compound and its congeners have revealed important insights. For example, both this compound and acetyl this compound were shown to bind ferric iron and support the growth of a siderophore-deficient strain of Pseudomonas aeruginosa under iron-limiting conditions. nih.govnih.gov In contrast, the fully protected tetrapeptide precursor was inactive, indicating that the free hydroxamate groups are essential for its function. nih.gov

Interestingly, N-Boc-protected derivatives of this compound were also utilized by P. aeruginosa, revealing a degree of tolerance for structural modifications at certain positions. nih.govresearchgate.net This tolerance is a key finding for the future development of this compound-based research tools and potential therapeutics. nih.gov

Applications of Synthetic this compound in Research

The availability of synthetic this compound and its analogues has opened up new avenues for research. frontiersin.org These compounds can be used as molecular probes to investigate the mechanisms of bacterial iron acquisition, a critical process for bacterial survival and pathogenesis. frontiersin.orgnih.gov

One significant application is in the study of how bacteria sense and respond to metals in their environment. nih.gov Synthetic this compound has been used to demonstrate iron delivery to the opportunistic human pathogen Pseudomonas aeruginosa. nih.govacs.org

Furthermore, the identification of sites on the this compound scaffold that can be modified without loss of function suggests the potential for developing "Trojan horse" antibiotic conjugates. nih.govvumc.org In this strategy, an antibiotic is attached to the siderophore, which is then actively transported into the bacterial cell, thereby delivering the antimicrobial payload. nih.gov Preliminary results indicate that this compound and its analogues are promising candidates for this approach and for the broader study of metal acquisition pathways. vumc.org

As Molecular Probes for Metal Sensing and Transport Studies

The total synthesis of this compound has been a critical step in enabling its use as a molecular probe to investigate bacterial metal sensing and transport pathways. frontiersin.orgresearchgate.net A convergent total synthesis approach has been successfully employed, providing access to this compound and its derivatives. nih.gov These synthetic compounds have been instrumental in studying ferric iron (Fe³⁺) transport, particularly in the opportunistic Gram-negative pathogen Pseudomonas aeruginosa. researchgate.netnih.gov

Research has demonstrated that synthetic this compound and its N-acetylated analog can promote the growth of P. aeruginosa in environments with limited iron, indicating they are recognized and utilized by the bacterium's iron uptake systems. vumc.orgresearchgate.net This utilization is a key characteristic for a molecular probe designed to study transport mechanisms. The ability of this compound and its analogs to deliver ferric iron makes them valuable tools for understanding bacterial virulence and for the development of novel antimicrobial strategies.

Studies using these synthetic probes have confirmed their function as ferric iron delivery vehicles. nih.govnih.gov The interaction of these probes with bacterial transport systems can be monitored, for instance, by observing a dose-dependent decrease in the production of the bacterium's native fluorescent siderophores, pyochelin and pyoverdine, when supplied with this compound. nih.gov This suggests that the bacterium is utilizing the externally provided this compound as an iron source. Furthermore, the synthesis of gallium(III)-coelichelin complexes has been used in NMR studies to amend the initially proposed structure of this compound, showcasing the utility of metal-complexed analogs in structural biology. rsc.org

Table 1: this compound and Analogs as Probes for Metal Transport

Compound/Analog Target Organism Metal Ion Studied Key Finding Reference(s)
Synthetic this compound Pseudomonas aeruginosa Fe³⁺ Promotes bacterial growth under iron-deficient conditions, indicating uptake. vumc.orgresearchgate.net
Acetyl this compound Pseudomonas aeruginosa Fe³⁺ Retains ferric iron-binding capacity and is utilized by the bacterium. researchgate.net
Gallium(III)-Coelichelin Streptomyces coelicolor Ga³⁺ Used for structural elucidation of the natural product via NMR spectroscopy. nih.govrsc.org
N-Boc-protected Derivatives Pseudomonas aeruginosa Fe³⁺ Capable of chelating and delivering ferric iron, revealing sites for modification. researchgate.netnih.gov

Development of Siderophore-Conjugates for Mechanistic Investigations

The development of siderophore-conjugates represents a sophisticated application of synthetic this compound analogs for detailed mechanistic investigations. vumc.org The concept relies on the "Trojan horse" strategy, where the siderophore acts as a delivery vehicle to transport a conjugated molecule, such as an antibiotic, into the bacterial cell by exploiting the microbe's own iron uptake machinery. researchgate.netnih.gov

The successful synthesis of this compound and its analogs, and the confirmation of their uptake by bacteria like P. aeruginosa, laid the groundwork for this approach. vumc.orgresearchgate.net A crucial finding from analog studies was the identification of sites on the this compound molecule that can be structurally modified without abolishing microbial uptake. researchgate.netnih.gov Specifically, research has shown that N-Boc-protected derivatives of this compound are still transported into P. aeruginosa. nih.gov This discovery is significant because it points to a potential site for attaching an antimicrobial payload, a critical step in designing effective siderophore-antibiotic conjugates. researchgate.netnih.gov

The ongoing evaluation of preparing siderophore-conjugates using synthetic this compound aims to further probe the mechanisms of bacterial metal acquisition. vanderbilt.edu These conjugates have the potential to serve as powerful tools to investigate not only the transport process itself but also the subsequent intracellular release of the metal and the conjugated cargo. Preliminary results suggest that this compound and its analogs are promising candidates for the development of such conjugates, which could enable advanced studies of metal acquisition pathways and potentially lead to new therapeutic agents. vumc.org

Table 2: Research Findings on this compound Conjugate Development

Research Area Key Finding Implication for Mechanistic Investigation Reference(s)
Site of Modification N-Boc-protected derivatives are still taken up by P. aeruginosa. Identifies a viable location for attaching other molecules (e.g., antibiotics, fluorescent tags) without disrupting transport. researchgate.netnih.gov
"Trojan Horse" Strategy This compound can serve as a delivery vehicle (probe molecule) for antimicrobial agents. Enables the study of uptake machinery and intracellular processing by harnessing the bacterium's own transport systems. researchgate.netnih.gov
Synthetic Accessibility A convergent total synthesis provides access to this compound and its analogs. Allows for the creation of a variety of conjugates to systematically probe transporter specificity and function. frontiersin.orgvanderbilt.edu
Growth Promotion Synthetic this compound and analogs support growth of siderophore-deficient bacteria. Confirms that the siderophore moiety of a potential conjugate is recognized and utilized by the target bacterium. vumc.orgresearchgate.net

Advanced Analytical and Structural Elucidation Methodologies

Chromatographic and Spectrometric Techniques for Detection and Quantification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of Coelichelin. This method allows for the separation of this compound from complex mixtures, such as bacterial culture supernatants, and its subsequent detection and quantification with high sensitivity and specificity. nih.govresearchgate.net In a typical analysis, the desferri-form of this compound can be detected at a specific retention time. For instance, in one study, it was observed with a retention time of 3.2 minutes. figshare.com The identity of the ferric complexes of this compound is often confirmed by electrospray ionization mass spectrometry (ESI-MS). researchgate.net

High-resolution mass spectrometry (HRMS) coupled with electrospray ionization (ESI) is particularly effective for detecting low-abundance this compound and its metal complexes. For example, the [M+H]⁺ adduct of this compound has been identified with a mass-to-charge ratio (m/z) of 566.2867. researchgate.net Furthermore, its iron complex, Fe-Coelichelin, can be identified by its characteristic m/z peak at 619.1946, corresponding to the [M−2H+Fe]⁺ adduct. researchgate.net The gallium(III) complex of this compound has also been characterized using mass spectrometry. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of this compound. wikipedia.org This technique involves the selection of a specific ion, such as the protonated molecule of this compound, which is then fragmented to produce a characteristic pattern of product ions. nationalmaglab.org The analysis of these fragmentation patterns provides detailed information about the molecule's structure, including the sequence of its amino acid residues.

For this compound, MS/MS analysis of the precursor ion at m/z 566.2867 reveals key fragment losses that correspond to the different components of the tetrapeptide structure. researchgate.net This fragmentation data has been crucial in confirming the identity of this compound by matching it to known fragmentation patterns. researchgate.net The technique is also valuable for characterizing derivatives of this compound, such as acetylated forms, by analyzing specific neutral losses and fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural assignment of this compound. nih.gov While mass spectrometry provides information about the molecular weight and fragmentation, NMR provides detailed insights into the connectivity of atoms and the stereochemistry of the molecule. libretexts.orglibretexts.org Both ¹H NMR and ¹³C NMR are utilized to piece together the complete chemical structure.

The structure of this compound was confirmed as a cyclic tetrapeptide, specifically (D-fhOrn-D-allo-Thr-L-hOrn-D-fhOrn), through NMR analysis. The characterization is often performed on a metal complex of this compound, such as its gallium(III) complex, to obtain well-resolved spectra. nih.gov The ¹H NMR data for the synthetic gallium(III)-Coelichelin complex has been shown to compare favorably with that of the natural product. nih.gov

Bioactivity-Guided Fractionation and Metabolomic Profiling in Discovery Research

The discovery of this compound was facilitated by bioactivity-guided fractionation and metabolomic profiling. researchgate.netmicro-bites.org This approach involves separating crude extracts from microbial cultures into fractions and testing each fraction for a specific biological activity. micro-bites.org In the case of this compound, fractions from Streptomyces sp. I8-5 cultures were tested for their ability to promote phage predation in Bacillus subtilis. researchgate.net

Active fractions were then analyzed using techniques like HPLC-MS to identify the responsible metabolites. researchgate.net This process, which combines orthogonal separation methods like reversed-phase and cation exchange chromatography, can narrow down the potential active compounds. researchgate.net Metabolomic profiling, the large-scale study of small molecules within a biological sample, plays a key role in this discovery process by providing a comprehensive snapshot of the metabolites present. nih.govdnagenotek.commdpi.com Untargeted metabolomics, in particular, allows for the identification of novel or unexpected compounds like this compound that might be present in low abundance. nih.gov

Computational and Bioinformatics Approaches in Structural Prediction and Biosynthetic Gene Cluster Analysis

Computational and bioinformatics tools have been instrumental in the discovery and characterization of this compound, even before its isolation. oup.comoup.comnih.gov The initial prediction of this compound's existence and structure was a landmark example of genome mining. researchgate.net By analyzing the genome sequence of Streptomyces coelicolor, researchers identified a non-ribosomal peptide synthetase (NRPS) gene cluster, designated BGC0000325, that was predicted to synthesize a peptide siderophore. walshmedicalmedia.comsecondarymetabolites.orgnih.gov

Bioinformatic tools like antiSMASH and BLAST are used to identify and annotate such biosynthetic gene clusters (BGCs). nih.govfrontiersin.org These tools can predict the function of the genes within the cluster and even the structure of the resulting natural product. walshmedicalmedia.comfrontiersin.org For this compound, the analysis of the NRPS adenylation domains, which are responsible for selecting the amino acid building blocks, allowed for a prediction of its peptide sequence. nih.gov Although the initial prediction suggested a tripeptide, it was remarkably accurate and guided the eventual isolation and correct structural elucidation of the tetrapeptide. oup.comoup.comresearchgate.net This integration of genomics and metabolomics accelerates the discovery of new natural products. oup.com

Emerging Research Directions and Unanswered Questions

Exploring Novel Biological Functions Beyond Primary Iron Acquisition

While the primary role of coelichelin is to scavenge ferric iron, emerging evidence suggests its functions extend into microbial competition and community shaping. contagionlive.comnih.gov A significant finding is that this compound can sensitize competitor bacteria to viral infection. contagionlive.com Research has shown that this compound, produced by Streptomyces, sequesters iron from the environment, which in turn prevents the soil bacterium Bacillus subtilis from activating Spo0A, a key regulator for entering a dormant, protected state (sporulation). contagionlive.comresearchgate.net This disruption makes B. subtilis more vulnerable to infection by lytic phages. contagionlive.com This discovery positions this compound not just as a nutrient-gathering tool but as a chemical weapon in inter-species warfare, potentially altering the microbial composition of environments like soil. contagionlive.com

The broader field of siderophore research provides a roadmap for other potential non-classical functions of this compound that remain to be explored. nih.gov Siderophores from other bacteria have been found to transport metals other than iron, such as zinc and copper, act as signaling molecules, regulate oxidative stress, and even exhibit direct antibiotic activity. nih.gov For example, some siderophores can be used in a "Trojan horse" strategy, where they are attached to antibiotic molecules to facilitate their entry into resistant bacteria. researchgate.net Another study demonstrated that iron competition mediated by different types of siderophores can trigger the production of antibiotics in S. coelicolor. oup.com Whether this compound partakes in these activities is a key area for future investigation.

Integration with 'Omics' Technologies (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

The application of 'omics' technologies has been instrumental in placing this compound biosynthesis within the larger context of the organism's metabolic and regulatory networks. unileon.es Transcriptomic analyses of S. coelicolor have revealed that the expression of the this compound biosynthetic gene cluster (BGC) is highly dynamic and responsive to environmental conditions. For instance, the genes for this compound synthesis are significantly upregulated in liquid cultures compared to solid, sporulating cultures. plos.org Conversely, under conditions of phosphate (B84403) limitation, the transcription of several this compound cluster genes, including cchB (a peptide monooxygenase) and cchE/cchF (transporter components), is decreased. unileon.es

Comparative 'omics' between the closely related species Streptomyces coelicolor and Streptomyces lividans further highlights the nuanced regulation of this siderophore. Although both species possess the same BGCs for major secondary metabolites, S. coelicolor is a much more prolific producer. nih.gov Comparative transcriptomics revealed that several genes within the this compound BGC are regulated differently between the two species across various growth phases, suggesting that subtle changes in gene expression control contribute to their distinct phenotypes. frontiersin.org These systems-level studies, integrating transcriptomic and proteomic data, are crucial for building comprehensive models of how this compound production is controlled in response to diverse signals like nutrient availability and developmental stage. unileon.esplos.org

Table 1: Summary of 'Omics' Studies on this compound Gene Expression in Streptomyces
Study Focus'Omics' TechnologyCondition/ComparisonObserved Effect on this compound BGCReference
Developmental DifferentiationTranscriptomicsLiquid vs. Solid CultureHighly up-regulated in liquid cultures plos.org
Nutrient LimitationTranscriptomics & ProteomicsPhosphate DepletionDecreased transcription of cchB, cchE, cchF unileon.es
Species ComparisonTranscriptomicsS. coelicolor vs. S. lividansDifferential regulation of 3 gene homologs (SCO0489, SCO0492, SCO0498) frontiersin.org
Developmental StagesTranscriptomicsMycelium I vs. Mycelium IIUp-regulation of an esterase (SCO0490) in vegetative stage nih.gov

Evolutionary Trajectories of Siderophore Production and Utilization

The genome of S. coelicolor presents an evolutionary puzzle, as it encodes pathways for multiple, structurally distinct hydroxamate siderophores: the desferrioxamines and this compound. pnas.org This apparent redundancy has led to hypotheses about its evolutionary drivers. One prevailing theory is that producing multiple siderophores is a "contingent" strategy. pnas.org It allows the organism to thrive in diverse microbial communities where competitors may have evolved mechanisms to steal one type of ferric-siderophore complex but not another. pnas.org

The evolutionary origin of the this compound system itself appears distinct from that of the desferrioxamines. The predicted structure of this compound is more similar to hydroxamate siderophores produced by mycobacteria than to the characteristic desferrioxamines found across Streptomyces species. pnas.org This suggests that the this compound BGC may have been acquired by S. coelicolor through horizontal gene transfer. pnas.org Further complicating the evolutionary picture is the finding that the this compound biosynthetic machinery defies the canonical "co-linearity rule" of non-ribosomal peptide synthetases (NRPS). The enzyme, which has three modules, was predicted to make a tripeptide but was experimentally confirmed to produce a tetrapeptide, indicating an unusual iterative use of one of its modules. rsc.org This exception highlights the complexity and flexibility in the evolution of these biosynthetic pathways. The study of siderophore receptor conservation, such as DesE, across Streptomyces also provides clues into the evolution of iron uptake systems. nih.gov

Challenges and Future Methodological Advancements in this compound Research

A primary challenge in studying this compound and many other secondary metabolites is that their BGCs are often poorly expressed, or "silent," under typical laboratory culture conditions. researchgate.netnih.gov This makes it difficult to isolate and produce enough of the compound for full structural and functional characterization. nih.gov The large size and highly repetitive nature of NRPS genes also pose significant hurdles for accurate genome assembly. nih.gov

Despite these challenges, methodological advancements have propelled the field forward. A landmark achievement in this compound research was the prediction of its complete chemical structure based solely on the genomic sequence of its NRPS enzyme, a novel approach at the time that has become a cornerstone of modern genome mining. oup.comoup.com

Future progress will likely rely on a combination of innovative approaches:

Advanced Analytical Techniques : While methods like the Chrome Azurol S (CAS) assay are useful for general screening, they lack specificity. acs.org The continued development of highly sensitive liquid chromatography-mass spectrometry (LC-MS) techniques is essential for detecting and identifying siderophores in complex biological samples. acs.org

Artificial Intelligence and Genome Mining : AI and machine learning are poised to assist in predicting novel siderophore structures from genomic data, helping to overcome bottlenecks in structure characterization. acs.org

Synthetic and Combinatorial Biology : Heterologous expression of BGCs in more tractable host organisms is a powerful strategy to overcome silent gene clusters. nih.gov Furthermore, combinatorial biosynthesis, where parts of different biosynthetic pathways are mixed and matched, could be used to generate novel, non-natural this compound analogs with potentially enhanced or altered activities. nih.gov

Table 2: Challenges and Methodological Advancements in this compound Research
CategoryDescriptionReference
ChallengesSilent or low expression of the this compound BGC under lab conditions. researchgate.netnih.gov
Difficulty in purifying sufficient quantities of the compound for characterization. nih.gov
Technical limitations of universal detection assays (e.g., non-specificity of CAS assay). acs.org
AdvancementsPrediction of this compound's structure from the NRPS gene sequence (genome mining). oup.comoup.com
Integration of 'omics' (transcriptomics, proteomics) for systems-level analysis. unileon.es
Future directions: AI for structure prediction, combinatorial biosynthesis for novel analogs. acs.orgnih.gov

Q & A

Q. What analytical techniques are most reliable for determining the chemical structure of coelichelin?

this compound’s structure is resolved using tandem mass spectrometry (MS/MS) to analyze fragmentation patterns and nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry. For example, MS/MS analysis of the m/z 566.2867 peak matched the [M+H]+ adduct of this compound, while NMR validated its cyclic tetrapeptide structure (D-fhOrn-D-allo-Thr-L-hOrn-D-fhOrn) . Comparative metabolic profiling and heterologous expression in Streptomyces fungicidicus further corroborate structural assignments .

Q. How is this compound biosynthesized in Streptomyces species?

this compound is assembled by a trimodular non-ribosomal peptide synthetase (NRPS) encoded by the cchH gene. The NRPS iteratively activates and incorporates non-proteinogenic amino acids like δ-N-formyl-δ-N-hydroxyornithine (fhOrn) and δ-N-hydroxyornithine (hOrn). Module 1 is reused to incorporate two fhOrn residues, forming a unique tetrapeptide scaffold. Thioesterase activity from cchJ facilitates peptide release .

Q. What role does this compound play in bacterial physiology?

this compound acts as a siderophore, binding Fe³+ via hydroxamate groups to facilitate iron acquisition under low-iron conditions. It also forms stable complexes with other metals (e.g., Ga³+), enabling studies on metal sensing and transport .

Advanced Research Questions

Q. How can researchers resolve discrepancies in gene cluster functionality during this compound biosynthesis?

Disruptions in mbtH homologs (e.g., cchK and cdaX) can lead to incomplete biosynthesis. Cross-complementation experiments using strong constitutive promoters (e.g., ermE) restore this compound production in mutants. For example, cdaX expression in a cchK mutant partially rescues biosynthesis, highlighting functional redundancy in NRPS systems .

Q. What experimental strategies validate this compound’s bioactivity in microbial interactions?

Bioactivity-guided fractionation (e.g., LC-MS/MS) isolates this compound from culture supernatants. Dose-dependent assays, such as phage predation studies in Bacillus subtilis, confirm its role in sensitizing competitors to bacteriophage infection. Genomic sequencing of producer strains (e.g., Streptomyces sp. I8-5) and homology analysis (>75% identity with S. coelicolor clusters) further validate biosynthetic capacity .

Q. How can researchers address challenges in detecting low-abundance this compound in complex matrices?

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) and isotopic pattern matching improves sensitivity. For example, Fe-coelichelin complexes are identified via m/z 619.1946 peaks. Complementary metabolomic approaches, such as imaging mass spectrometry (IMS), map spatial distribution in microbial colonies .

Q. What methodologies resolve structural ambiguities in this compound derivatives?

Acetylated derivatives (e.g., acetyl this compound) are characterized using MS/MS fragmentation and isotopic labeling. Key neutral losses (e.g., -CO, -NH3) and fragment ions (e.g., m/z 448.2, m/z 303.1) provide insights into post-assembly modifications .

Methodological Considerations

Q. How to design heterologous expression systems for this compound production?

Clone the cch cluster into a high-expression host (e.g., S. lividans) and optimize promoter strength (e.g., ermE). Monitor production via LC-MS and compare with wild-type strains. Ensure precursor availability (e.g., ornithine derivatives) by supplementing growth media .

Q. What statistical approaches analyze this compound’s role in interspecies interactions?

Use multivariate analysis to correlate this compound abundance with microbial fitness parameters (e.g., phage susceptibility, growth rates). Time-series metabolomics and RNA-seq can link this compound production to regulatory pathways under iron-limiting conditions .

Q. How to reconcile conflicting data on this compound’s metal-binding specificity?

Competitive binding assays with Fe³+, Ga³+, and Al³+ quantify metal affinity via UV-vis spectroscopy or isothermal titration calorimetry (ITC). Structural modeling of the Fe-coelichelin complex identifies key coordination sites (e.g., hydroxamate oxygen atoms) .

Data Interpretation and Reproducibility

  • Critical Validation Steps : Always cross-validate structural assignments using orthogonal techniques (e.g., MS + NMR) .
  • Gene Cluster Annotations : Use BLAST analysis to confirm homology (>75% identity) with known cch clusters .
  • Ethical Reporting : Disclose negative results (e.g., failed heterologous expression attempts) to aid reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.